4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that contains bromine, iodine, and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with a pyridine derivative.
Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.
Iodination: The brominated intermediate is then iodinated using an iodinating agent like iodine monochloride (ICl).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical compounds.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets. The presence of bromine, iodine, and fluorine atoms allows it to participate in various biochemical pathways. For instance, it can act as an inhibitor or modulator of certain enzymes or receptors, affecting their activity and function .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(1,1-difluoroethyl)pyridine
- 2-Bromo-4-(1,1-difluoroethyl)pyridine
- 4-Bromo-3-(1,1-difluoroethyl-2,2,2-d3)pyridine
Uniqueness
4-Bromo-1-(2,2-difluoroethyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine is unique due to the combination of bromine, iodine, and difluoroethyl groups in its structure. This unique combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
4-bromo-1-(2,2-difluoroethyl)-3-iodopyrrolo[2,3-b]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF2IN2/c10-5-1-2-14-9-8(5)6(13)3-15(9)4-7(11)12/h1-3,7H,4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDCXQPJCGPRZKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Br)C(=CN2CC(F)F)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF2IN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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